D-Ornithine hydrochloride
Overview
Description
D-Ornithine hydrochloride, also known as ®-2,5-Diaminopentanoic acid monohydrochloride, is a derivative of the non-proteinogenic amino acid L-ornithine . It is not used to create protein but plays a role in other processes . It can be converted to 2,4-diaminopentanoic acid by ornithine 4,5-aminomutase (4,5-OAM) in Clostridium .
Molecular Structure Analysis
D-Ornithine hydrochloride has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 . Its structure has been studied using various techniques, including Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .Chemical Reactions Analysis
The side-chain amino group of ornithine attacks the carbonyl carbon of carbamoyl phosphate (CP) nucleophilically .Physical And Chemical Properties Analysis
D-Ornithine hydrochloride is a white powder with an assay of 98% .Scientific Research Applications
Specific Scientific Field
Summary of the Application
L-ornithine, a valuable non-protein amino acid, has a wide range of applications in the pharmaceutical and food industries . It is produced through microbial fermentation, which is a promising, sustainable, and environment-friendly method .
Methods of Application or Experimental Procedures
Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .
Application in Sports Nutrition
Specific Scientific Field
Summary of the Application
Ornithine is often used for cardiovascular health and to reduce fatigue and improve cycling performance . Preliminary evidence suggests that ornithine supplementation can improve athletic performance by reducing elevated levels of ammonia .
Methods of Application or Experimental Procedures
Ornithine supplementation is the primary method of application in this field . The exact dosage and regimen may vary depending on the specific needs and goals of the individual.
Results or Outcomes
The accumulation of ammonia in skeletal muscle can induce muscular fatigue secondary to inhibiting muscle protein contractility . Ornithine supplementation has been shown to reduce these elevated levels of ammonia, potentially improving athletic performance .
Application in Chemical Synthesis
Specific Scientific Field
Summary of the Application
DL-Ornithine monohydrochloride may be used as a starting material in the synthesis of (-)- (1- 2H)putrescine dihydrochloride .
Methods of Application or Experimental Procedures
The specific method of application involves enzymatic decarboxylation .
Results or Outcomes
The result of this process is the production of (-)- (1- 2H)putrescine dihydrochloride .
Application in Liver Health
Specific Scientific Field
Summary of the Application
L-ornithine is reported to have beneficial effects on the liver . It is used to improve liver health as it plays a crucial role in the urea cycle, which helps detoxify and eliminate harmful substances in the liver .
Methods of Application or Experimental Procedures
L-ornithine is often administered as a supplement for liver health . The dosage and regimen may vary depending on the specific needs and goals of the individual.
Results or Outcomes
L-ornithine supplementation has been shown to have beneficial effects on the liver, although more research is needed to fully understand its impact .
Application in Cell Growth and Proliferation
Specific Scientific Field
Summary of the Application
Your body uses ornithine to make polyamines, which play a role in cell growth and proliferation .
Methods of Application or Experimental Procedures
Ornithine is often used in cell culture media as a necessary component for cell growth .
Results or Outcomes
Ornithine has been shown to support cell growth and proliferation, although the exact mechanisms are still being studied .
Application in Collagen Production
Specific Scientific Field
Summary of the Application
Ornithine is used to make the amino acid proline, which is used to make collagen . Collagen is a crucial protein for skin, bone, and joint health.
Methods of Application or Experimental Procedures
Ornithine is often administered as a supplement for collagen production . The dosage and regimen may vary depending on the specific needs and goals of the individual.
Results or Outcomes
Ornithine supplementation has been shown to support collagen production, which can have beneficial effects on skin, bone, and joint health .
Application in Liver Health
Specific Scientific Field
Summary of the Application
L-ornithine is reported to have beneficial effects on the liver . It is used to improve liver health as it plays a crucial role in the urea cycle, which helps detoxify and eliminate harmful substances in the liver .
Methods of Application or Experimental Procedures
L-ornithine is often administered as a supplement for liver health . The dosage and regimen may vary depending on the specific needs and goals of the individual.
Results or Outcomes
L-ornithine supplementation has been shown to have beneficial effects on the liver, although more research is needed to fully understand its impact .
Application in Cell Growth and Proliferation
Specific Scientific Field
Summary of the Application
Your body uses ornithine to make polyamines, which play a role in cell growth and proliferation .
Methods of Application or Experimental Procedures
Ornithine is often used in cell culture media as a necessary component for cell growth .
Results or Outcomes
Ornithine has been shown to support cell growth and proliferation, although the exact mechanisms are still being studied .
Application in Collagen Production
Specific Scientific Field
Summary of the Application
Ornithine is used to make the amino acid proline, which is used to make collagen . Collagen is a crucial protein for skin, bone, and joint health.
Methods of Application or Experimental Procedures
Ornithine is often administered as a supplement for collagen production . The dosage and regimen may vary depending on the specific needs and goals of the individual.
Results or Outcomes
Ornithine supplementation has been shown to support collagen production, which can have beneficial effects on skin, bone, and joint health .
Future Directions
Research is ongoing to understand the supramolecular system of D-Ornithine hydrochloride and its analogues for the development of safer and more effective formulations . Targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
properties
IUPAC Name |
(2R)-2,5-diaminopentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035895 | |
Record name | D-Ornithine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ornithine hydrochloride | |
CAS RN |
16682-12-5 | |
Record name | D-Ornithine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-(-)-2,5-Diaminopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ornithine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-2,5-diaminopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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